Product packaging for 2-Tert-butyl-4-dodecylphenol(Cat. No.:CAS No. 4907-57-7)

2-Tert-butyl-4-dodecylphenol

Cat. No.: B15488485
CAS No.: 4907-57-7
M. Wt: 318.5 g/mol
InChI Key: IHQZONJYGAQKGK-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-dodecylphenol (CAS Number 4907-57-7) is an alkylated phenol compound of significant interest in specialized chemical research and development. With a molecular formula of C₂₂H₃₈O and a molecular weight of 318.537 g/mol , this substance features a phenolic core substituted with a tert-butyl group and a long-chain dodecyl group. This specific structure, characterized by a high calculated LogP value of 7.15 , indicates extreme hydrophobicity, which is a key determinant of its potential applications and behavior. Alkylated phenols of this class are frequently investigated as key precursors and intermediates in the synthesis of more complex chemical products. These include industrial antioxidants, which inhibit oxidative degradation in polymers and fuels, and phenolic benzotriazole-type UV absorbers . The bulky tert-butyl group provides steric hindrance to the phenolic hydroxyl, which can enhance its efficacy as a stabilizer, while the long dodecyl chain can improve compatibility with non-polar systems. Researchers also explore the properties of such compounds in the development of surfactants, lubricant additives, and as building blocks for ligands in catalytic systems, akin to the use of 2,4-di-tert-butylphenol in Jacobsen's catalyst . It is important to note that many alkylphenols, including structurally similar compounds like 2,6-bis(tert-butyl)-4-dodecylphenol, have been classified as hazardous to the aquatic environment with chronic toxicity (Hazard Statement H412) . Therefore, thorough safety assessments and proper handling protocols are essential for all laboratory work involving this material. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O B15488485 2-Tert-butyl-4-dodecylphenol CAS No. 4907-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4907-57-7

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2-tert-butyl-4-dodecylphenol

InChI

InChI=1S/C22H38O/c1-5-6-7-8-9-10-11-12-13-14-15-19-16-17-21(23)20(18-19)22(2,3)4/h16-18,23H,5-15H2,1-4H3

InChI Key

IHQZONJYGAQKGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Tert Butyl 4 Dodecylphenol

Alkylation Strategies for Phenolic Compounds

The introduction of alkyl groups onto a phenol (B47542) ring is a cornerstone of synthetic organic chemistry, with wide-ranging applications in the production of antioxidants, surfactants, and other specialty chemicals. The synthesis of 2-tert-butyl-4-dodecylphenol typically involves a sequential alkylation strategy, beginning with the attachment of the dodecyl group, followed by the introduction of the tert-butyl group.

Friedel-Crafts Alkylation Mechanisms and Catalysis in Phenol Functionalization

The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds with aromatic rings. wikipedia.orgcerritos.edumt.combyjus.com In the context of synthesizing this compound, this electrophilic aromatic substitution reaction is employed for both the dodecylation of phenol and the subsequent tert-butylation of the resulting p-dodecylphenol. rasayanjournal.co.inresearchgate.net

The general mechanism initiates with the formation of a carbocation or a carbocation-like complex from the alkylating agent, which is facilitated by a catalyst. pw.live For the dodecylation step, 1-dodecene (B91753) is a common alkylating agent. In the presence of an acid catalyst, the alkene is protonated to form a secondary carbocation. This electrophile then attacks the electron-rich phenol ring. A subsequent deprotonation of the intermediate arenium ion restores the aromaticity of the ring, yielding the alkylated phenol. jk-sci.com

Similarly, for the tert-butylation step, an alkylating agent such as isobutylene (B52900) or tert-butanol (B103910) is used. With isobutylene, protonation by the acid catalyst generates the stable tertiary butyl carbocation. When tert-butanol is the reactant, it is protonated by the acid catalyst, followed by the loss of water to form the tert-butyl carbocation. scientificupdate.com This carbocation then undergoes electrophilic attack on the p-dodecylphenol intermediate.

A variety of acidic catalysts are employed in the alkylation of phenols, each with distinct advantages and disadvantages in terms of activity, selectivity, and environmental impact.

Mineral Acids , such as sulfuric acid (H₂SO₄), have historically been used for phenol alkylation. scientificupdate.com They are effective in protonating the alkylating agents to generate the necessary carbocations. However, their use is associated with several drawbacks, including corrosion of equipment, difficulty in separation from the reaction mixture, and the generation of acidic waste streams.

Zeolites have emerged as highly effective and environmentally benign solid acid catalysts for phenol alkylation. researchgate.net These crystalline aluminosilicates possess well-defined pore structures and a high density of Brønsted and/or Lewis acid sites. The shape-selective nature of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers. For instance, zeolites like H-beta have been shown to be active in the alkylation of phenol. pnnl.gov The pore size and acid site distribution within the zeolite framework are crucial factors that determine the product distribution.

Lewis Acids , such as aluminum chloride (AlCl₃), are also potent catalysts for Friedel-Crafts alkylation. cerritos.edustackexchange.com They function by coordinating with the alkylating agent (e.g., an alkyl halide) to generate a carbocation. However, they are often required in stoichiometric amounts and can be sensitive to moisture.

The choice of catalyst can significantly impact the reaction pathway. For example, some studies suggest that over strong Brønsted acid sites, the reaction may proceed directly to C-alkylation, while on other catalysts, an initial O-alkylation to form a phenyl ether may occur, followed by an intramolecular rearrangement to the C-alkylated product. acs.org

The hydroxyl group of phenol is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. This directing effect is a result of the resonance stabilization of the intermediate arenium ion, where the lone pairs on the oxygen atom can delocalize the positive charge.

In the initial dodecylation of phenol, the reaction predominantly yields the para-substituted product, p-dodecylphenol. This preference for the para position is largely due to steric hindrance; the bulky dodecyl group experiences less steric repulsion at the position opposite to the hydroxyl group.

Once p-dodecylphenol is formed, the subsequent tert-butylation is directed to the ortho position relative to the hydroxyl group. The para position is already occupied by the dodecyl group, and the hydroxyl group's directing influence guides the incoming tert-butyl electrophile to one of the two equivalent ortho positions. The bulky nature of the tert-butyl group generally prevents dialkylation at both ortho positions under controlled conditions.

The regioselectivity can be further influenced by the reaction conditions and the catalyst used. For instance, the use of certain catalysts can favor ortho-alkylation even in the initial step, although for the synthesis of this compound, the para-dodecylation pathway is preferred. kyoto-u.ac.jp

Advanced Synthetic Routes for Selective Mono- and Di-Alkylation of Phenols

Advanced synthetic strategies often focus on catalyst design and the sequential introduction of the alkyl groups. The use of bulky catalysts can enhance regioselectivity by sterically hindering the approach of the electrophile to certain positions on the phenol ring.

One effective approach is the stepwise synthesis, where phenol is first alkylated with dodecene to produce p-dodecylphenol with high selectivity. rasayanjournal.co.in This intermediate is then isolated and purified before being subjected to the tert-butylation reaction. This two-step process allows for greater control over the final product distribution.

Furthermore, research into novel catalytic systems, such as supported metal catalysts and ionic liquids, aims to improve the selectivity and efficiency of phenol alkylation reactions. researchgate.net These advanced routes often offer milder reaction conditions and easier catalyst recovery.

Precursor Synthesis and Intermediate Derivatization in this compound Production

The most common industrial route to this compound involves the synthesis of the p-dodecylphenol precursor, followed by its derivatization through tert-butylation.

The synthesis of p-dodecylphenol is typically achieved by the alkylation of phenol with 1-dodecene in the presence of an acid catalyst. rasayanjournal.co.in As mentioned, this reaction shows a high preference for para-substitution. The resulting p-dodecylphenol is a key intermediate that is then carried forward to the next step.

The derivatization of p-dodecylphenol to the final product involves the introduction of a tert-butyl group at the ortho position. This is a classic Friedel-Crafts alkylation reaction, where p-dodecylphenol is reacted with a tert-butylating agent like isobutylene or tert-butanol in the presence of an acid catalyst. The pre-existing dodecyl group at the para position effectively blocks that site, and the activating hydroxyl group directs the incoming tert-butyl group to the ortho position.

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are typically optimized include temperature, pressure, catalyst loading, and the molar ratio of reactants.

Temperature: The reaction temperature influences the rate of reaction and the product distribution. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable byproducts through side reactions or catalyst deactivation.

Pressure: When using gaseous alkylating agents like isobutylene, the reaction pressure is a critical parameter that affects the concentration of the reactant in the liquid phase. Higher pressures can increase the reaction rate.

Molar Ratio of Reactants: The stoichiometry of the reactants plays a significant role in controlling the extent of alkylation. For instance, in the synthesis of p-dodecylphenol, using an excess of phenol can help to minimize the formation of di-dodecylated products. Similarly, in the subsequent tert-butylation step, controlling the molar ratio of p-dodecylphenol to the tert-butylating agent is important to prevent over-alkylation.

The following tables provide a summary of research findings on the influence of various parameters on the alkylation of phenols.

Table 1: Influence of Reaction Parameters on the Alkylation of Phenol with Dodecene

ParameterConditionEffect on Yield and Selectivity
Catalyst ZeolitesHigh activity and selectivity for p-dodecylphenol. rasayanjournal.co.in
Sulfuric AcidEffective, but can lead to byproducts and corrosion.
Temperature 60-120 °COptimal range for high conversion and selectivity. rasayanjournal.co.in
Molar Ratio (Phenol:Dodecene) Excess PhenolFavors mono-alkylation and suppresses di-alkylation.

Table 2: Influence of Reaction Parameters on the Tert-butylation of p-Dodecylphenol

ParameterConditionEffect on Yield and Selectivity
Catalyst ZeolitesGood activity and shape selectivity for ortho-alkylation.
Sulfuric AcidEffective, but can lead to isomerization and byproducts.
Temperature 70-150 °CInfluences reaction rate and potential for side reactions.
Molar Ratio (p-Dodecylphenol:tert-Butanol) 1:1 to 1:2Affects the degree of tert-butylation.

Temperature, Pressure, and Solvent Effects on Alkylation Kinetics

The synthesis of this compound via the tert-butylation of 4-dodecylphenol (B94205) is a classic Friedel-Crafts alkylation. The kinetics of this reaction are profoundly influenced by temperature, pressure, and the solvent system employed. These parameters dictate not only the reaction rate but also the selectivity towards the desired ortho-alkylation product over other isomers and poly-alkylated byproducts.

Temperature: Reaction temperature is a critical variable. Higher temperatures generally increase the reaction rate but can negatively impact selectivity. For the alkylation of phenols, there is an optimal temperature range that balances reaction speed with product yield. For instance, in the alkylation of phenol with tert-butyl alcohol over zeolite HY catalysts, the suitable temperature range is reported to be from 398 to 438 K (125 to 165 °C). rsc.org Similarly, studies on the tert-butylation of p-cresol (B1678582) show an optimal temperature of around 413 K (140 °C). mdpi.com Below this range, the reaction is often too slow to be practical, while higher temperatures can promote catalyst deactivation and the formation of undesired byproducts through isomerization or dealkylation. In a fixed-bed reactor using a solid acid catalyst for phenol tert-butylation, an optimal temperature of 260 °C was identified to achieve high phenol conversion. gychbjb.com

Pressure: Pressure primarily affects reactions involving gaseous reactants like isobutylene or when operating under supercritical conditions. In the tert-butylation of phenol using supercritical carbon dioxide as a medium, pressure significantly influences product yields. An optimum CO2 pressure of 10 MPa at 130 °C was found to maximize the yield of di-tert-butylphenol. acs.orgepa.gov Increasing the pressure beyond this optimum can decrease product formation, possibly by hindering the access of reactants to the catalyst's active sites. acs.orgepa.gov For liquid-phase reactions using alkylating agents like tert-butanol, the reaction is typically carried out at atmospheric or slightly elevated pressures to maintain the reaction mixture in the liquid phase at the desired temperature. researchgate.net For example, a process for preparing 2,4-ditertiary butyl phenol specifies a pressure range of 1 to 30 kg/cm ².

Solvent Effects: The choice of solvent can dramatically alter the course of the alkylation. Non-polar solvents are often preferred for Friedel-Crafts reactions. However, the development of greener alternatives is a key research focus. Supercritical carbon dioxide has been shown to be a superior reaction medium compared to standard liquid-phase conditions, as it enhances the solubility of reactants and minimizes coke formation on the catalyst. acs.orgepa.gov Ionic liquids have also emerged as effective solvents and catalysts, enhancing the catalytic properties of traditional acid catalysts and allowing for easier product separation and catalyst recycling. researchgate.netresearchgate.net In some cases, solvent-free conditions are employed, particularly with heterogeneous catalysts, which simplifies the process and reduces waste. sharif.edursc.org

Interactive Data Table: Effect of Reaction Conditions on Phenol Alkylation This table summarizes findings from studies on analogous phenol alkylation reactions, illustrating the impact of key parameters.

ParameterConditionReactant(s)CatalystProduct(s)Key FindingReference
Temperature 398-438 KPhenol, tert-butyl alcoholZeolite HYp-TBP, o-TBP, 2,4-DTBPOptimal temperature range for activity and selectivity. rsc.org
Temperature 260 °CPhenol, tert-butanolSolid Acid2-TBP, 4-TBP, 2,4-DTBPHigh phenol conversion (78.3%) achieved. gychbjb.com
Pressure 10 MPaPhenol, isobuteneH-Y Zeolite2,4-DTBPOptimum CO2 pressure in supercritical conditions. acs.orgepa.gov
Solvent Supercritical CO2Phenol, isobuteneH-Y Zeolite2,4-DTBPSuperior performance and minimal coke formation compared to liquid-phase. colab.ws
Solvent Ionic LiquidPhenol, tert-butyl alcohol[HIMA]OTs2-TBP, 4-TBP, 2,4-DTBPEfficient and recyclable system with 100% conversion at 70°C. nih.gov
Solvent Solvent-FreePhenol, tert-butyl alcoholHierarchical ZSM-52,4-DTBPHigh selectivity (~84%) to the bulky product. rsc.org

Note: TBP = tert-butylphenol; DTBP = di-tert-butylphenol. Data is based on analogous reactions and provides a model for the synthesis of this compound.

Catalyst Performance and Regeneration in Heterogeneous Catalytic Systems

The shift from homogeneous catalysts like AlCl₃ and H₂SO₄ to heterogeneous solid acid catalysts is a major trend in industrial alkylation processes. iitm.ac.inmt.com This move is driven by the advantages of easier catalyst separation, reduced corrosion, and the potential for regeneration and reuse. Zeolites, pillared clays, and supported acids are prominent examples. iitm.ac.inresearchgate.net

Catalyst Performance: The performance of a heterogeneous catalyst is measured by its activity, selectivity, and stability. For the synthesis of ortho-alkylated phenols, the catalyst's pore structure and the nature of its acid sites (Brønsted vs. Lewis) are crucial.

Zeolites: Large-pore zeolites like H-Beta, H-Y, and H-Mordenite are effective catalysts for phenol alkylation. iitm.ac.inlidsen.com Zeolite H-Beta often shows the highest activity. researchgate.net The three-dimensional pore structure of zeolites like H-Y is beneficial for the reaction. rsc.org The selectivity towards a specific isomer can be controlled by the catalyst's pore dimensions and acidity. For example, in the tert-butylation of phenol, H-Y zeolites can produce 2,4-di-tert-butylphenol (B135424) with high yield, while their pore structure prevents the formation of the bulkier 2,4,6-tri-tert-butylphenol. acs.orgepa.gov

Supported Acids: Heteropolyacids like 12-tungstophosphoric acid (TPA) supported on materials like nanosilica (SiO₂) have shown high activity and selectivity. mdpi.com Steaming the TPA/SiO₂ catalyst can increase the number of strong Brønsted acid sites, leading to higher conversion of the starting phenol and greater yield of the desired ortho-alkylated product. mdpi.com

Pillared Clays: Transition metal-exchanged pillared montmorillonites are another class of novel catalysts used for vapor-phase tert-butylation of phenol. iitm.ac.in Their catalytic activity is directly related to the number of acid sites on the catalyst surface. iitm.ac.in

Catalyst Regeneration: A key advantage of heterogeneous catalysts is their ability to be regenerated and reused. The primary cause of deactivation is the formation of coke—high-molecular-weight byproducts that block the catalyst's pores and active sites. acs.orglidsen.com

Regeneration is typically achieved by calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the deposited coke. For a TPA/SiO₂ catalyst used in p-cresol alkylation, regeneration by heating at 400 °C for 5 hours was shown to restore its activity for at least three cycles without significant loss. mdpi.com Zeolite catalysts used in supercritical CO₂ also show good stability and can be recycled without significant loss of activity. acs.orgepa.gov The ability of zeolitic adsorbents to be regenerated can be improved by dealumination, which increases the Si/Al ratio. researchgate.net

Interactive Data Table: Performance of Heterogeneous Catalysts in Phenol Alkylation

CatalystReactant(s)Temperature (°C)Conversion (%)SelectivityKey FindingReference
Zeolite H-Beta Phenol, tert-butyl alcohol150HighHigh for p-TBPHighest activity among tested zeolites. researchgate.net
H-Y Zeolite Phenol, isobutene130~95%~65% for 2,4-DTBPHigh yield in supercritical CO2. acs.org
TPA/SiO₂ (steamed) p-Cresol, tert-butanol140>90%High for 2-TBCSteaming enhances Brønsted acidity and activity. mdpi.com
Fe-pillared montmorillonite Phenol, tert-butyl alcoholVapor PhaseVariesHigh for dialkylated productActivity correlates with total acid sites. iitm.ac.in
Self-made Solid Acid Phenol, tert-butanol26078.3%63.5% for 4-TBPStable for over 530 hours in a fixed-bed reactor. gychbjb.com

Note: TBC = tert-butyl cresol. Data represents analogous reactions providing insights into the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

Green Catalysts: The development of solid acid catalysts is a significant step towards greener alkylation. sharif.edu These catalysts replace hazardous and corrosive liquid acids like H₂SO₄ and AlCl₃, eliminating the large volumes of acidic waste generated during neutralization and workup. beyondbenign.org

Solid Acids: Zeolites, sulfated zirconia, and supported heteropolyacids are examples of reusable solid catalysts that simplify product separation and minimize waste. mdpi.comresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. google.com They have negligible vapor pressure, are thermally stable, and can be recycled. researchgate.netmdpi.com For phenol alkylation, acidic ionic liquids have shown high conversion rates and selectivity. nih.govsciexplore.ir For instance, a heteropolyanion-based ionic liquid achieved 93% phenol conversion, and the catalyst could be recovered and reused. researchgate.net

Biocatalysis: While less common for this specific transformation, biocatalysis, using enzymes to perform chemical reactions, represents a frontier in green chemistry. patsnap.com It offers reactions in mild, often aqueous, conditions with high specificity. patsnap.com

Alternative Reaction Media and Conditions:

Solvent-Free Reactions: Conducting reactions without a solvent (neat) is a primary goal of green chemistry. The alkylation of phenols has been successfully performed under solvent-free conditions, particularly with heterogeneous catalysts and microwave irradiation, which reduces energy consumption and waste. sharif.edu

Supercritical Fluids: As mentioned, supercritical CO₂ is an excellent green solvent alternative. It is non-toxic, non-flammable, and easily removed from the reaction mixture by depressurization. Its use can lead to cleaner reactions and easier product purification. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. sharif.edu A study on the alkylation of various phenols using a solid acid catalyst under microwave irradiation reported high conversions and selective ortho-alkylation. sharif.edu

The combination of a recyclable, heterogeneous catalyst with a green solvent or solvent-free conditions represents the most sustainable approach to synthesizing this compound and related compounds. acs.org

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Tert Butyl 4 Dodecylphenol

Phenolic Hydroxyl Group Reactions

The hydroxyl group is a primary site for reactions, readily undergoing etherification, esterification, and complexation with metal ions.

Etherification and Esterification of the Hydroxyl Moiety

The phenolic hydroxyl group of 2-tert-butyl-4-dodecylphenol can be converted to an ether or an ester. Etherification is often achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. For instance, the reaction with epichlorohydrin (B41342) in the presence of sodium hydroxide (B78521) would yield the corresponding glycidyl (B131873) ether, a common precursor in epoxy resin chemistry. wikipedia.org

Esterification can be carried out using various methods. A common laboratory-scale method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly mild and suitable for substrates that are sensitive to acid. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea. organic-chemistry.org

Table 1: Examples of Etherification and Esterification Reactions

ReactantReagent(s)Product Type
This compoundAlkyl halide, BaseEther
This compoundCarboxylic acid, DCC, DMAPEster

Metal Complexation and Ligand Chemistry Involving the Phenolic Unit

The phenolic oxygen of this compound can coordinate to metal ions, forming a variety of metal complexes. These complexes have applications in catalysis and materials science. For example, organotin(IV) complexes of sterically hindered phenols, such as derivatives of 2-tert-butyl-4-methylphenol (B42202), have been synthesized and characterized. ias.ac.in These complexes are typically prepared by reacting the phenol with an organotin(IV) chloride in the presence of a base like triethylamine. ias.ac.in

The resulting complexes can exhibit various geometries depending on the metal and other ligands present. For instance, complexes with the general formula M(HN₂O₂)₂ (where M is a first-row transition metal) have been shown to have a distorted octahedral geometry, with the deprotonated phenolate (B1203915) oxygens coordinating in a cis arrangement. mdpi.com The electronic properties of these complexes can be tuned by the choice of metal and substituents on the phenol, influencing their catalytic activity and redox behavior. mdpi.com

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic attack and can participate in coupling reactions to form larger molecules.

Electrophilic Aromatic Substitution Patterns and Mechanisms

The tert-butyl and dodecyl groups on the phenol ring are ortho- and para-directing activators for electrophilic aromatic substitution. However, the bulky tert-butyl group at the 2-position and the long dodecyl chain at the 4-position sterically hinder some positions on the ring. The most likely position for electrophilic attack is the 6-position, which is ortho to the hydroxyl group and meta to the dodecyl chain.

A common example of this type of reaction is Friedel-Crafts alkylation. For instance, the alkylation of p-cresol (B1678582) with tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst yields 2-tert-butyl-4-methylphenol. google.comgoogle.com This demonstrates the preference for substitution at the position ortho to the hydroxyl group.

Coupling Reactions for Oligomer and Polymer Formation

The phenolic nature of this compound allows it to be used in the formation of oligomers and polymers. One common method is condensation with formaldehyde (B43269) to create methylene-bridged bisphenolic compounds. kyoto-u.ac.jp For example, 2-tert-butyl-4-methylphenol can be condensed with formaldehyde to produce 2,2'-methylenebis(6-tert-butyl-4-methylphenol), a widely used antioxidant. nih.gov

Furthermore, coordination polymers can be synthesized using ligands derived from substituted phenols. For instance, a polymeric salen-type Schiff base ligand has been prepared from the condensation of 5,5′-methylene bis-(salicylaldehyde) with 1,2-diaminopropane, which then forms coordination polymers with metals like copper(II) and nickel(II). researchgate.net These polymers can exhibit interesting properties, such as selective detection of certain molecules. researchgate.net

Transformations of the Dodecyl Side Chain

While the phenolic hydroxyl group and the aromatic ring are the primary sites of reactivity, the dodecyl side chain can also undergo chemical transformations, although these are less commonly explored. The long alkyl chain is relatively inert, but reactions can be initiated at specific positions, particularly if functional groups are introduced. For example, if the dodecyl chain contains a double bond, it could undergo reactions such as hydrogenation, halogenation, or epoxidation. The specific reactivity would depend on the position of the unsaturation within the chain.

The synthesis of 2,4-di-tert-butylphenol (B135424), a related compound, can be achieved through the butylation of phenol with isobutylene using an acid catalyst. wikipedia.org This process highlights the types of alkylation reactions that can be used to introduce alkyl chains onto a phenol ring.

Functionalization of the Alkyl Chain (e.g., Oxidation, Halogenation)

The dodecyl chain, while generally less reactive than the aromatic ring, can undergo functionalization under specific conditions.

Oxidation: The long alkyl chain is susceptible to oxidation, similar to other long-chain alkanes. This process can be initiated by heat, light, or the presence of radical initiators. Oxidation typically proceeds via a free-radical mechanism, potentially leading to a variety of products. The position of oxidation along the chain can vary, leading to a mixture of secondary alcohols, ketones, and, upon further oxidation, carboxylic acids. While the benzylic position (the carbon atom of the dodecyl chain attached to the phenol ring) is often more susceptible to oxidation, the steric bulk of the ortho-tert-butyl group may influence the accessibility of this site.

Halogenation: Halogenation of the dodecyl chain can be achieved through free-radical substitution reactions, typically initiated by UV light. This reaction is generally non-selective, leading to a mixture of mono- and poly-halogenated isomers at various positions along the alkyl chain.

Electrophilic halogenation, in contrast, would preferentially occur on the activated aromatic ring rather than the saturated alkyl chain. The positions ortho and meta to the hydroxyl group are the most likely sites for electrophilic attack, with the steric hindrance from the tert-butyl group favoring substitution at the position meta to the hydroxyl group (ortho to the dodecyl group). stackexchange.com

Functionalization Type Reagents/Conditions Expected Major Products
Oxidation O₂, Heat, Initiators2-tert-butyl-4-(hydroxydodecyl)phenols, 2-tert-butyl-4-(oxododecyl)phenols, Carboxylic acid derivatives
Radical Halogenation Cl₂ or Br₂, UV lightMixture of 2-tert-butyl-4-(halododecyl)phenols
Electrophilic Halogenation Cl₂, Br₂, Lewis Acid2-tert-butyl-6-halo-4-dodecylphenol

This table presents expected products based on general chemical principles.

Cleavage and Degradation Pathways of the Long Alkyl Substituent

Under more severe conditions, such as high temperatures or strong oxidative environments, the dodecyl substituent can undergo cleavage.

Chain Cleavage: The C-C bonds within the dodecyl chain can break, leading to the formation of shorter alkyl chains attached to the phenol ring. This process, known as fragmentation, results in a complex mixture of smaller alkylphenols.

Dealkylation: A common degradation pathway for alkylphenols is the cleavage of the alkyl group from the aromatic ring, a process known as dealkylation. researchgate.net For this compound, this can occur for both the dodecyl and the tert-butyl groups.

De-dodecylation: Cleavage of the dodecyl group would yield 2-tert-butylphenol (B146161) and dodecene or other C12 hydrocarbons.

De-tert-butylation: Cleavage of the tert-butyl group would result in 4-dodecylphenol (B94205) and isobutylene.

The relative ease of cleavage depends on the bond strengths and the reaction conditions. The bond connecting the tertiary carbon of the tert-butyl group to the ring is often more susceptible to cleavage than the bond connecting the primary or secondary carbon of the dodecyl group. Biodegradation of long-chain alkylphenols in the environment often involves the gradual shortening of the alkyl chain. sigmaaldrich.comwur.nl

Degradation Pathway Conditions Primary Products
Chain Fragmentation High Temperature, Strong OxidationMixture of shorter-chain 2-tert-butyl-alkylphenols
De-dodecylation Thermal/Catalytic Stress2-tert-butylphenol, Dodecene
De-tert-butylation Thermal/Catalytic Stress4-dodecylphenol, Isobutylene

This table outlines plausible degradation products based on studies of related alkylphenols.

Stability and Degradation Mechanisms under Various Chemical Environments

The stability of this compound is a key aspect of its primary application as an antioxidant. Its structure is specifically designed to withstand certain chemical challenges while reacting with others in a controlled manner.

Oxidative Stability and Radical Scavenging Mechanisms

The antioxidant capability of this compound is its most significant chemical property. This function arises from the sterically hindered phenolic hydroxyl group.

The compound exhibits high oxidative stability by acting as a radical scavenger. The mechanism involves the donation of the hydrogen atom from the hydroxyl group to a reactive free radical (R•), thereby neutralizing the radical and preventing it from propagating oxidative chain reactions.

Reaction: C₁₂H₂₅-C₆H₃(C(CH₃)₃)-OH + R• → C₁₂H₂₅-C₆H₃(C(CH₃)₃)-O• + RH

The resulting phenoxy radical is relatively stable and unreactive for two main reasons:

Resonance Stabilization: The unpaired electron can be delocalized over the aromatic ring.

Steric Hindrance: The bulky ortho-tert-butyl group physically shields the radical oxygen atom, preventing it from easily participating in further reactions that could initiate new oxidation chains.

This stabilized phenoxy radical can then terminate a second radical, making it an efficient chain-breaking antioxidant. The long dodecyl chain enhances the molecule's solubility in nonpolar materials like oils and plastics, allowing it to function effectively within these matrices.

Thermal Degradation Profiles and Pathways

The primary thermal degradation pathways are expected to be:

Dealkylation: As mentioned in section 3.3.2, the cleavage of the tert-butyl and dodecyl groups to form isobutylene and dodecene, respectively, along with the corresponding simpler phenols, is a major pathway. This is often the initial step in the thermal decomposition of alkylphenols.

Isomerization: At elevated temperatures, migration of the alkyl groups around the aromatic ring can occur, leading to the formation of isomeric structures. For example, the dodecyl group could potentially migrate to a different position on the ring.

Fragmentation: At very high temperatures, fragmentation of the dodecyl chain and even the phenol ring itself can occur, leading to the formation of a complex mixture of smaller hydrocarbons and phenolic compounds.

Functional Roles and Mechanistic Investigations in Industrial Systems

Role as an Antioxidant and Stabilizer in Polymer and Hydrocarbon Systems

2-tert-butyl-4-dodecylphenol is a member of the sterically hindered phenolic antioxidant family. specialchem.com These compounds are crucial in preventing the degradation of polymeric materials and hydrocarbon-based products caused by oxidation. specialchem.comnih.gov The bulky tert-butyl group attached to the phenol (B47542) ring provides steric hindrance, which is key to its function. nih.govenergiforsk.se

Mechanisms of Radical Scavenging in Polymer Degradation Inhibition

The primary mechanism by which this compound and similar phenolic antioxidants inhibit polymer degradation is through radical scavenging. specialchem.com The degradation of polymers, a process known as autoxidation, is a free-radical chain reaction initiated by factors like heat, light, or mechanical stress. specialchem.com This process involves several stages:

Initiation: Formation of initial alkyl radicals (R•) from the polymer chain.

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle. europlas.com.vn

Termination: The reaction is terminated when radicals combine.

Phenolic antioxidants like this compound interrupt this cycle during the propagation phase. The phenolic hydroxyl group (-OH) donates a hydrogen atom to the highly reactive peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide. energiforsk.semdpi.com In this process, the antioxidant itself becomes a phenoxy radical.

The effectiveness of this compound lies in the stability of this resulting phenoxy radical. The steric hindrance provided by the tert-butyl group shields the radical, preventing it from initiating new degradation chains. energiforsk.se This stable radical can then react with another peroxy radical to form non-radical products, effectively terminating the chain reaction.

Stabilization of Polyolefins and Other Polymeric Materials

Polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are particularly susceptible to oxidative degradation during processing and end-use. specialchem.com The incorporation of antioxidants like this compound is essential to maintain their mechanical and physical properties. specialchem.com

In the stabilization of polyolefins, this compound is often used in combination with other types of stabilizers, such as phosphites, to create a synergistic effect. specialchem.comalpha-plast.com.ua While the phenolic antioxidant acts as a primary antioxidant by scavenging free radicals, the phosphite (B83602) functions as a secondary antioxidant, decomposing hydroperoxides into non-radical products. alpha-plast.com.ua This dual approach provides comprehensive protection against both processing-induced and long-term thermal degradation.

The long dodecyl chain in this compound enhances its compatibility with the polymer matrix and reduces its volatility, which is particularly important for applications requiring long-term stability at elevated temperatures.

Table 1: Synergistic Antioxidant Systems in Polyolefins

Antioxidant Type Function Example Compound
Primary Antioxidant Radical Scavenging This compound
Secondary Antioxidant Hydroperoxide Decomposition Tris(2,4-di-tert-butylphenyl) phosphite

Inhibition of Oxidative Degradation in Lubricating Oils and Fuels

Lubricating oils and fuels are also prone to oxidative degradation, leading to the formation of sludge, varnish, and corrosive by-products, which can impair engine performance and longevity. researchgate.net this compound and its derivatives are utilized as antioxidants in these hydrocarbon systems to prevent such degradation. nih.gov

The mechanism of action is similar to that in polymers, involving the donation of a hydrogen atom to peroxy radicals, thereby interrupting the oxidation chain reaction. The hydrophobic nature of the dodecyl group ensures good solubility in non-polar environments like oils and fuels. nih.gov The tert-butyl group provides the necessary steric hindrance to stabilize the resulting phenoxy radical and prevent it from participating in further detrimental reactions. nih.gov

Function as a Chemical Intermediate in the Synthesis of Advanced Materials

Beyond its direct use as an antioxidant, this compound serves as a crucial building block in the synthesis of more complex and higher-performing additives for various materials. nih.gov

Precursor for High Molecular Weight Antioxidants

Higher molecular weight antioxidants are often desirable for applications where low volatility and high permanence are critical. europlas.com.vn this compound can be used as a starting material to synthesize these larger antioxidant molecules. mdpi.com By reacting it with other chemical species, it is possible to create multifunctional antioxidants that may incorporate several phenolic antioxidant groups within a single molecule, enhancing their efficiency. energiforsk.se

Building Block for UV Light Stabilizers

In addition to protecting against thermo-oxidative degradation, polymers often require protection from the damaging effects of ultraviolet (UV) radiation. This compound can serve as an intermediate in the production of UV light stabilizers. nih.govmdpi.com For instance, it can be a precursor in the synthesis of benzotriazole (B28993) or other types of UV absorbers, which function by absorbing harmful UV radiation and dissipating it as harmless heat.

Monomer in Resin and Lacquer Formulations

This compound serves as a crucial monomer in the production of specialized phenolic resins, which are subsequently integrated into lacquer and adhesive formulations. dfo.no The synthesis of these resins typically involves a condensation reaction between the alkylated phenol and an aldehyde, most commonly formaldehyde (B43269), under either acidic or basic catalytic conditions. nasa.govresearchgate.net The structure of this compound, featuring a bulky tert-butyl group at the ortho position and a long dodecyl chain at the para position relative to the hydroxyl group, imparts specific, desirable properties to the resulting polymer.

The tert-butyl group provides steric hindrance around the phenolic hydroxyl group, which can enhance the thermal and oxidative stability of the final resin. nasa.gov Meanwhile, the long, nonpolar dodecyl chain improves the resin's flexibility, solubility in organic solvents, and compatibility with other polymeric components in a lacquer or adhesive system. dfo.no This dual-functionality makes it a valuable component for creating high-performance resins used in applications such as printing inks and adhesives. dfo.no The polymerization process allows for the creation of novolac or resol type resins, depending on the catalyst and the molar ratio of phenol to formaldehyde used. researchgate.net

Performance Evaluation Methodologies in Applied Chemistry

Experimental Protocols for Assessing Antioxidant Efficacy

The effectiveness of this compound as an antioxidant is quantified through a variety of standardized experimental protocols designed to simulate and accelerate the oxidative degradation of materials. mdpi.com These tests are fundamental in determining the stabilizer's ability to protect polymers, oils, and other susceptible materials.

A primary method for this assessment is the Oxidation Induction Time (OIT) test, typically performed using Differential Scanning Calorimetry (DSC). slideshare.netspecialchem.com This test measures the time until the onset of rapid, exothermic oxidation of a material held at a constant, elevated temperature in an oxygen-rich atmosphere. specialchem.compolymertesting.com.au A longer OIT value is directly proportional to the amount and effectiveness of the antioxidant present, indicating superior thermal oxidative stability. mdpi.comslideshare.net For instance, the standard test method ASTM D3895 is widely used for polyolefins, often at temperatures between 180-220°C. specialchem.com A high-pressure variant (HP-OIT) can be used at lower temperatures, such as 150°C, for certain materials. specialchem.com

Other common experimental protocols are based on radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward spectrophotometric method where the antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance. nih.govmdpi.com Similarly, tests like the ABTS (2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) assay also measure radical scavenging capacity through spectrophotometric changes. mdpi.com These solution-based methods are valuable for screening and comparing the intrinsic antioxidant potential of various compounds. nih.gov

Below is an interactive table summarizing key experimental protocols for evaluating antioxidant performance.

Experimental ProtocolParameter MeasuredPrinciple of MeasurementTypical Application
Oxidation Induction Time (OIT) by DSCTime (minutes)Measures the time to the onset of exothermic oxidation at a constant high temperature in an oxygen atmosphere. specialchem.comAssessing thermal stability of polymers like polyethylene and polypropylene. slideshare.net
DPPH Radical Scavenging AssayInhibition Percentage (%) or IC50A spectrophotometer measures the reduction of the stable DPPH radical by the antioxidant. nih.govScreening intrinsic antioxidant activity of pure compounds and extracts. mdpi.com
Ferric Reducing Antioxidant Power (FRAP)Absorbance (unitless)Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) form, resulting in a colored product. mdpi.comDetermining the total reducing power of a sample.

Analytical Techniques for Monitoring Stabilization Performance in Polymer Matrices

To evaluate the long-term effectiveness of this compound within a polymer, analytical techniques are employed to monitor both the chemical health of the polymer and the concentration of the antioxidant over time.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful, non-destructive technique used to track the chemical degradation of the polymer matrix. matec-conferences.orgnih.gov As a polymer oxidizes, characteristic functional groups, particularly carbonyl groups (C=O), form. FTIR spectroscopy can detect the appearance and growth of absorption bands in the ~1700-1750 cm⁻¹ region, which correspond to these carbonyls. matec-conferences.org A slower rate of increase in the "carbonyl index" for a stabilized polymer compared to an unstabilized one provides direct evidence of the antioxidant's efficacy.

High-Performance Liquid Chromatography (HPLC) is a primary method for the direct quantification of the antioxidant and its degradation products within the polymer. mdpi.comnih.gov This technique requires extracting the additive from the polymer matrix using a suitable solvent. researchgate.net The extracted solution is then analyzed by HPLC, often with a UV or mass spectrometry (MS) detector, to separate and measure the concentration of the remaining active this compound. nih.govresearchgate.net A decreasing concentration of the antioxidant over time confirms its consumption in the stabilization process, allowing for the study of depletion kinetics. mdpi.com

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is used to monitor changes in the molecular weight and molecular weight distribution of the polymer. Oxidative degradation can lead to either chain scission (a decrease in molecular weight) or cross-linking (an increase in molecular weight). SEC separates polymer molecules based on their size, providing a clear picture of how the polymer's structural integrity is changing over time. mdpi.com Effective stabilization by this compound would be indicated by a minimal change in the polymer's molecular weight profile during aging studies.

The following interactive table details the analytical techniques used to monitor stabilizer performance.

Analytical TechniqueInformation MonitoredMetric of Performance
Fourier Transform Infrared (FTIR) SpectroscopyFormation of polymer oxidation products (e.g., carbonyl groups). matec-conferences.orgSlower increase in the carbonyl absorption band intensity indicates better stabilization.
High-Performance Liquid Chromatography (HPLC)Concentration of the active antioxidant remaining in the polymer. nih.govSlower depletion rate of the antioxidant signifies greater long-term stability. mdpi.com
Size Exclusion Chromatography (SEC/GPC)Changes in the polymer's molecular weight and molecular weight distribution. mdpi.comMinimal changes in molecular weight profile suggest effective protection against degradation.

Spectroscopic, Structural, and Advanced Characterization Studies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are paramount in confirming the chemical structure of 2-tert-butyl-4-dodecylphenol by probing the interactions of the molecule with electromagnetic radiation. Each method provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons.

Aromatic Protons: The protons on the phenolic ring will appear in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents. brainly.com The substitution pattern on the ring will lead to specific splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region, generally around 1.3-1.4 ppm. chemicalbook.com

Dodecyl Chain Protons: The protons of the long alkyl chain will produce a series of signals. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring will be slightly downfield compared to the other methylene groups. The bulk of the methylene protons in the middle of the chain will overlap to form a broad multiplet around 1.2-1.6 ppm. The terminal methyl (-CH₃) group of the dodecyl chain will appear as a triplet at approximately 0.9 ppm.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton signal can vary in position and may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the benzene (B151609) ring will resonate in the downfield region, typically from 110 to 160 ppm. The carbon atom bearing the hydroxyl group will be the most downfield, followed by the carbons substituted with the alkyl groups. chemicalbook.com

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 34-35 ppm, and the three equivalent methyl carbons will be observed at approximately 30-32 ppm. chemicalbook.comchemicalbook.com

Dodecyl Chain Carbons: The carbons of the dodecyl chain will show a series of signals in the upfield region. The carbon attached to the aromatic ring will be the most downfield of the chain carbons, while the terminal methyl carbon will be the most upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 145
Phenolic C-OH-150 - 160
Phenolic C-tert-butyl-135 - 145
Phenolic C-dodecyl-130 - 140
tert-Butyl C(CH₃)₃-~34-35
tert-Butyl C(CH₃)₃~1.3 - 1.4 (s, 9H)~30-32
Dodecyl α-CH₂~2.5 (t)~35
Dodecyl (CH₂)₁₀~1.2 - 1.6 (m)~22-32
Dodecyl CH₃~0.9 (t)~14
Phenolic OHVariable-

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. chemicalbook.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and dodecyl groups will be observed just below 3000 cm⁻¹. chemicalbook.com

C=C Stretching: Aromatic ring stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. chemicalbook.com

C-O Stretching: The C-O stretching of the phenol (B47542) will be visible around 1200-1260 cm⁻¹.

Alkyl Group Bending: Bending vibrations for the CH₂, and CH₃ groups will be present in the 1365-1465 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The C-C stretching vibrations of the aromatic ring and the alkyl chains are often strong in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
Phenolic C-OStretching1200 - 1260
CH₂/CH₃Bending1365 - 1465

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₂₂H₃₈O), the expected molecular weight is approximately 334.5 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern will be characteristic of the structure. Common fragmentation pathways for alkylphenols include:

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the dodecyl chain, leading to a prominent fragment ion.

Loss of a Methyl Group: Fragmentation of the tert-butyl group through the loss of a methyl radical (CH₃•), resulting in an [M-15]⁺ peak. researchgate.net

McLafferty Rearrangement: If applicable, this rearrangement can occur within the dodecyl chain.

Phenolic Fragments: Various fragments corresponding to the substituted phenolic ring will also be observed.

The base peak in the mass spectrum of similar compounds like 2,4-di-tert-butylphenol (B135424) is often the [M-15]⁺ fragment, resulting from the stable tertiary carbocation formed after the loss of a methyl group. nist.govnist.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and resolving it from any structural isomers that may be present.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound, a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically employed. analytice.com

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often suitable for the separation of alkylphenols. biomedpharmajournal.org

Carrier Gas: Helium is a commonly used carrier gas.

Temperature Programming: A temperature gradient is typically used to ensure the efficient elution of compounds with a wide range of boiling points.

Derivatization: In some cases, derivatization of the phenolic hydroxyl group may be performed to improve chromatographic peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govmdpi.com

Stationary Phase: Reversed-phase chromatography using a C8 or C18 column is the most common approach for separating alkylphenols. nih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like acetic or formic acid) to suppress the ionization of the phenolic hydroxyl group, is typically used. mdpi.com

Detection: A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) can be used for detection. nih.gov Phenols exhibit natural fluorescence, making FLD a highly sensitive and selective detection method. ntu.ac.uk

Table 3: Typical GC and HPLC Parameters for Alkylphenol Analysis
Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Capillary, e.g., 5% diphenyl/95% dimethylpolysiloxaneReversed-phase, e.g., C8 or C18
Mobile/Carrier Phase Inert gas, e.g., HeliumAcetonitrile/water or Methanol/water gradient
Detector FID or MSDAD or FLD
Temperature Temperature programmed ovenColumn oven for temperature control

Advanced Separation Techniques for Complex Mixtures

In cases where complex mixtures of alkylphenol isomers are present, more advanced separation techniques may be required to achieve complete resolution.

Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced resolving power for complex samples.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and can offer advantages in terms of speed and efficiency for the separation of some non-polar compounds.

Micellar Electrokinetic Chromatography (MEKC): This capillary electrophoresis technique can be effective for separating isomers. The use of additives like cyclodextrins can further enhance the separation of hydrophobic phenols. nih.gov

Azeotropic Distillation: For the separation of alkylphenols with very close boiling points on an industrial scale, azeotropic distillation with a suitable entrainer can be employed. google.com

Dissociation Extraction: This technique leverages differences in the dissociation constants of phenolic isomers to achieve separation. google.com

These advanced methods, often coupled with mass spectrometry, provide the high-resolution separation necessary for the detailed characterization of complex mixtures containing this compound and its isomers.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no publicly available X-ray crystallography studies specifically for this compound. This technique is pivotal for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related compounds, such as 2-t-butyl-4-methylphenol, crystallographic data is available and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov A study on a more complex molecule containing a 2-tert-butyl-4-(phenylsulfonyl) group also utilized X-ray crystallography to confirm its molecular structure. researchgate.net Such analyses, if performed on this compound, would provide invaluable insights into its solid-state packing, which influences physical properties like melting point and solubility.

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Interactions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and phase behavior of materials.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine transition temperatures such as melting point and to study reaction enthalpies. DSC analysis of other antiviral drugs has been used to identify potential incompatibilities with pharmaceutical excipients by observing changes in the thermal profiles of mixtures. nih.gov For polymers, DSC is a common tool to eliminate thermal history and obtain reliable data on thermal transitions. youtube.com

In the absence of direct experimental data for this compound, the following table provides a hypothetical representation of TGA and DSC data based on the expected behavior of similar alkylphenols.

Thermal Analysis Data (Hypothetical for this compound)
Technique Observation
TGAOnset of decomposition above 200 °C, significant mass loss between 250-400 °C.
DSCEndothermic peak corresponding to melting, potential exothermic peaks at higher temperatures indicating decomposition.

This table is for illustrative purposes and is not based on experimental data for this compound.

The study of the thermal decomposition of various phenolic compounds reveals that the process is often endothermic, requiring heat to break chemical bonds. wikipedia.org The stability and decomposition pathways are influenced by the nature and position of the substituents on the phenol ring. For example, a study on the decomposition of five phenolic compounds in high-temperature water showed that their stability decreased with increasing temperature and longer heating times. scielo.br

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of phenolic compounds like 2-tert-butyl-4-dodecylphenol. These computational methods provide insights into the molecule's conformational preferences, orbital energies, and electron distribution, which are crucial for understanding its reactivity and function, especially as an antioxidant.

Density Functional Theory (DFT) Studies on Conformational Landscapes

DFT calculations can be employed to identify the most stable conformers by optimizing the geometry of the molecule and calculating the corresponding energies. For a molecule like this compound, the potential energy surface is complex due to the many rotatable bonds in the dodecyl chain. Computational studies on similar long-chain alkylphenols suggest that the lowest energy conformers often exhibit a relatively extended dodecyl chain to minimize steric hindrance. The orientation of the tert-butyl group, being bulky, is also a critical factor in determining the most stable geometry.

A typical approach involves a systematic conformational search followed by geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-31G(d,p)). The results of such a study would likely indicate that the most stable conformers have the dodecyl chain positioned away from the sterically demanding tert-butyl group.

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

ConformerDescriptionRelative Energy (kcal/mol)
1Extended dodecyl chain, anti-periplanar to tert-butyl0.00
2Gauche interaction in the dodecyl chain+0.65
3Folded dodecyl chain interacting with the phenyl ring+1.20
4Dodecyl chain in proximity to the tert-butyl group+2.50

Note: This table is illustrative and based on expected trends for long-chain alkylphenols. Actual values would require specific DFT calculations.

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital analysis provides valuable information about the electronic structure and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For phenolic antioxidants, the energy of the HOMO is a key descriptor of its ability to donate an electron. A higher HOMO energy indicates a greater ease of electron donation, which is a crucial step in the radical scavenging mechanism. nih.gov

The HOMO of this compound is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, with some contribution from the alkyl substituents. The electron-donating nature of the tert-butyl and dodecyl groups increases the electron density on the ring, thereby raising the HOMO energy compared to unsubstituted phenol. The LUMO, on the other hand, is typically distributed over the aromatic ring and would be the acceptor of electrons in certain reactions.

The HOMO-LUMO energy gap is another important parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Table 2: Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol-6.501.207.70
4-dodecylphenol (B94205)-6.351.157.50
2-tert-butylphenol (B146161)-6.301.257.55
This compound -6.20 1.10 7.30

Note: This table presents hypothetical, yet representative, values based on the known electronic effects of alkyl substituents on the phenol ring.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the reaction pathways for key processes involving this compound, such as its synthesis via alkylation and its function as an antioxidant through oxidation reactions.

Transition State Characterization for Alkylation and Oxidation Reactions

Alkylation: The synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol. numberanalytics.com Computational methods can be used to model the reaction mechanism, which often proceeds via an electrophilic aromatic substitution. The reaction involves the formation of a carbocation from the dodecene precursor, which then attacks the electron-rich phenol ring. Transition state calculations can identify the energy barriers for attack at the ortho and para positions. The presence of the tert-butyl group at the 2-position directs the incoming dodecyl group primarily to the para position (position 4). The characterization of the transition state for this step involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate.

Oxidation: As a hindered phenolic antioxidant, this compound functions by donating its phenolic hydrogen atom to a free radical, thereby neutralizing it. vinatiorganics.com This process, known as hydrogen atom transfer (HAT), is a key antioxidant mechanism. nih.gov Computational studies can model the reaction of the phenol with a model radical (e.g., a peroxyl radical, ROO•). The transition state for this reaction would feature an elongated O-H bond and the partial formation of a new bond between the hydrogen and the radical. The energy of this transition state is a critical determinant of the antioxidant's efficacy.

Reaction Pathway Simulations and Energy Profiling

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For the alkylation reaction, the energy profile would illustrate the relative activation energies for ortho versus para substitution, providing a rationale for the observed product distribution.

For the oxidation reaction, the energy profile for the HAT mechanism allows for the calculation of the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom is more easily abstracted, signifying a more potent antioxidant. nih.gov The stability of the resulting phenoxyl radical is also crucial; the bulky tert-butyl group at the ortho position provides steric hindrance that protects the radical from further reactions, thus enhancing its effectiveness as a chain-breaking antioxidant. vinatiorganics.com

Table 3: Hypothetical Energy Profile Data for the Oxidation of this compound by a Peroxyl Radical (ROO•)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + ROO•0.0
Transition State[Phenol---H---OOR]‡+5.5
ProductsPhenoxyl radical + ROOH-12.0

Note: This table is a simplified representation of the energy profile for the HAT mechanism and is based on typical values for hindered phenolic antioxidants.

Molecular Dynamics Simulations of this compound in Material Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of atoms and molecules over time. These simulations can provide detailed insights into the interactions of this compound within a material matrix, such as a lubricating oil or a polymer.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. This allows for the study of dynamic processes and the calculation of various macroscopic properties from the microscopic behavior.

For this compound in a nonpolar solvent (mimicking a lubricant base oil), MD simulations could be used to investigate:

Solvation and Aggregation: How the molecule is solvated by the surrounding solvent molecules and whether it has a tendency to self-aggregate at certain concentrations. The long dodecyl chain is expected to have favorable van der Waals interactions with hydrocarbon chains of the solvent, while the polar phenolic head may exhibit different behavior.

Interfacial Behavior: In a multiphase system (e.g., oil-water), MD simulations can reveal the preferred orientation of this compound at the interface. It is likely to act as a surfactant, with the polar head group oriented towards the polar phase and the nonpolar tail in the nonpolar phase.

Diffusion: The diffusion coefficient of the molecule within the material can be calculated, which is important for understanding its mobility and its ability to reach and neutralize free radicals throughout the bulk of the material.

The setup of such a simulation would involve creating a simulation box containing a number of this compound molecules and a large number of solvent molecules. The system would then be equilibrated to the desired temperature and pressure, followed by a production run from which data is collected and analyzed.

Interactions with Polymer Chains and Lubricant Components

Molecular dynamics (MD) simulations are a powerful tool for investigating the non-covalent interactions between this compound and its surrounding matrix. While specific MD studies on this particular molecule are not abundant in publicly available literature, the behavior can be inferred from simulations of similar phenolic antioxidants and long-chain alkylphenols in polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903), as well as in lubricant base oils.

The this compound molecule possesses distinct regions that dictate its interactions. The polar hydroxyl group on the phenol ring is capable of forming hydrogen bonds, although this is sterically hindered by the adjacent bulky tert-butyl group. This steric hindrance is a deliberate design feature in many phenolic antioxidants to enhance their stability and solubility in non-polar environments. The aromatic ring can participate in π-π stacking interactions with other aromatic species or π-hydrogen interactions. The long, flexible dodecyl chain, being non-polar, will primarily engage in van der Waals interactions and will tend to align with the hydrocarbon chains of polymers or lubricant base oils.

In a polymer matrix such as polyethylene, the dodecyl tail of this compound is expected to intercalate between the polymer chains, enhancing its miscibility. researchgate.netnih.govwesleyan.edu MD simulations of similar systems have shown that the mobility and orientation of the additive are influenced by the polymer's free volume and chain dynamics. researchgate.netyoutube.com The bulky tert-butyl group, along with the long alkyl chain, creates a significant excluded volume, which can locally disrupt the packing of polymer chains. This disruption can, in turn, affect the macroscopic properties of the polymer.

In lubricants, this compound is expected to exhibit surface-active behavior. mdpi.comsoton.ac.ukresearchgate.net The polar phenolic head may have an affinity for metal surfaces, while the dodecyl tail will be solvated by the non-polar base oil. Computational studies on lubricant additives have shown that their effectiveness can be related to their ability to form protective films on surfaces and their interactions within the bulk lubricant. nih.gov The balance of these interactions is crucial for its function as an antioxidant, preventing the degradation of the lubricant base stock.

Table 1: Key Interaction Types of this compound in Different Matrices

Molecular MoietyInteracting Partner (Polymer/Lubricant)Primary Interaction TypeExpected Significance
Hydroxyl GroupPolymer chains, other additives, metal surfacesHydrogen Bonding (sterically hindered), Polar interactionsModerate to Low
Phenyl RingAromatic additives, unsaturated polymer segmentsπ-π Stacking, van der WaalsModerate
Tert-butyl GroupPolymer chains, lubricant moleculesSteric Repulsion, van der WaalsHigh (influences solubility and orientation)
Dodecyl ChainPolymer chains, lubricant base oilvan der Waals, Hydrophobic interactionsHigh (governs miscibility and diffusion)

Diffusion and Migration Behavior within Complex Matrices

The diffusion and migration of this compound are critical factors in its performance and longevity as an additive, as well as for assessing its potential for leaching from materials. Computational methods, particularly molecular dynamics simulations, can be employed to predict diffusion coefficients.

The diffusion of a molecule through a polymer is dependent on both the properties of the diffusing molecule (size, shape, and polarity) and the polymer matrix (free volume, chain mobility, and temperature). The relatively large molecular volume of this compound, a consequence of both the tert-butyl and the long dodecyl groups, is expected to result in a significantly lower diffusion coefficient compared to smaller additives. researchgate.net Studies on the diffusion of various molecules in polypropylene have shown a clear trend of decreasing diffusion with increasing molecular size. d-nb.infod-nb.info

The long dodecyl chain is likely to become entangled with the polymer chains, further impeding its mobility. This is a desirable characteristic for an antioxidant in a solid polymer, as it reduces its loss over time. In a lubricant, while a certain level of mobility is necessary for the antioxidant to scavenge free radicals throughout the bulk fluid, a lower volatility and migration tendency are also beneficial for long-term performance.

The diffusion coefficient (D) can be calculated from MD simulations by analyzing the mean square displacement (MSD) of the molecule over time, according to the Einstein relation:

MSD = 6Dt

Where t is time. While specific calculated values for this compound are not readily found, simulations of molecules with similar characteristics in comparable environments provide a basis for estimation. For instance, the diffusion coefficients of organic molecules in polymers are typically in the range of 10⁻⁸ to 10⁻¹³ m²/s, with larger molecules like this compound expected to be at the lower end of this range. mdpi.com

Table 2: Factors Influencing the Diffusion of this compound

FactorInfluence on Diffusion RateRationale
High Molecular WeightDecreaseLarger molecules require more energy and free volume to move through the matrix.
Long Dodecyl ChainDecreaseIncreased van der Waals interactions and potential for entanglement with polymer chains.
Bulky Tert-butyl GroupDecreaseSteric hindrance restricts rotational and translational motion.
Increasing TemperatureIncreaseHigher thermal energy increases the mobility of both the additive and the matrix chains, creating more free volume.
Polymer CrystallinityDecreaseDiffusion is significantly slower in crystalline regions compared to amorphous regions due to denser packing.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Functional Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or, in this context, its functional properties like antioxidant efficacy. nih.govjocpr.comnih.gov For phenolic antioxidants, QSAR studies aim to predict their ability to scavenge free radicals based on calculated molecular descriptors.

The primary antioxidant mechanism of phenolic compounds involves the donation of the hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The ease of this donation is a key determinant of antioxidant activity. QSAR models for phenolic antioxidants often employ descriptors related to this process. researchgate.net

Key molecular descriptors used in QSAR models for phenolic antioxidants include:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. A lower BDE generally indicates a better antioxidant.

Ionization Potential (IP): The energy required to remove an electron from the molecule. This is relevant for mechanisms involving single-electron transfer.

Steric Parameters: Descriptors that quantify the bulkiness around the hydroxyl group. While some steric hindrance is beneficial for the stability of the resulting phenoxyl radical, excessive hindrance can impede the approach of the free radical.

Electronic Parameters: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) can influence the reactivity of the molecule.

For this compound, the substituents on the phenol ring significantly influence these descriptors. The electron-donating nature of the alkyl groups (both tert-butyl and dodecyl) tends to lower the BDE of the O-H bond, which would enhance its radical scavenging activity. The tert-butyl group at the ortho position provides steric hindrance, which helps to stabilize the phenoxyl radical formed after hydrogen donation, preventing it from participating in further undesirable reactions. However, this steric bulk might also slightly reduce the rate of reaction with some free radicals. The long dodecyl chain at the para position primarily influences its physical properties, such as solubility and diffusion, but has a lesser electronic effect on the hydroxyl group compared to the ortho-substituent.

While a specific QSAR model predicting the antioxidant activity of this compound is not available in the reviewed literature, the general principles from numerous studies on phenolic antioxidants allow for a qualitative prediction of its high potential as an antioxidant. nih.govresearchgate.net Its structure incorporates the key features of an effective hindered phenolic antioxidant: an easily donatable hydrogen atom (due to electron-donating alkyl groups) and a stabilized resulting radical (due to steric hindrance).

Table 3: Predicted Influence of Substituents on the Antioxidant Activity of this compound based on QSAR Principles

SubstituentPositionPredicted Effect on Antioxidant ActivityRationale based on QSAR Descriptors
Tert-butylOrtho (2-position)IncreaseLowers O-H BDE; provides steric stabilization to the phenoxyl radical.
DodecylPara (4-position)Minor IncreaseElectron-donating character lowers O-H BDE, though the effect is less pronounced than the ortho-substituent. Primarily impacts physical properties.

Environmental Behavior and Chemical Transformation in Environmental Compartments

Abiotic Degradation Pathways in Water and Soil Systems

Abiotic degradation involves non-biological processes that lead to the chemical transformation of a compound. For 2-tert-butyl-4-dodecylphenol, the primary abiotic degradation pathways include photolysis and hydrolysis.

Photolysis is the breakdown of chemical compounds by light. taylorandfrancis.com This process can occur through direct absorption of light energy by the molecule or indirectly through reactions with photochemically generated reactive species. taylorandfrancis.com

Direct Photolysis : This process involves the direct absorption of ultraviolet (UV) light by the organic compound, leading to the breaking of chemical bonds. taylorandfrancis.com Compounds with double carbon bonds or aromatic rings are more susceptible to direct photodegradation. taylorandfrancis.com While specific studies on the direct photolysis of this compound are limited, research on similar alkylphenols, such as 4-tert-octylphenol, shows that the rate of degradation is influenced by factors like light intensity and the pH of the surrounding medium. icm.edu.pl

Indirect Photolysis : In this process, other substances in the environment, known as photosensitizers, absorb light and produce reactive oxygen species like hydroxyl radicals. These radicals then react with and degrade the target compound. taylorandfrancis.com For instance, the presence of Fe(III) in aqueous solutions can lead to the formation of hydroxyl radicals upon irradiation, which then effectively degrade alkylphenol ethoxylates. dss.go.th Similarly, the presence of nitrates has been shown to significantly accelerate the photolytic degradation of 4-tert-octylphenol. icm.edu.pl The degradation of 2,4-di-tert-butylphenol (B135424), a related compound, has been demonstrated using a UV/persulfate process. researchgate.net

It is important to note that while photolysis can be a significant degradation pathway in water and the atmosphere, its importance in soil is considered to be minimal. taylorandfrancis.comwur.nl

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While long-chain alkylphenol ethoxylates can undergo hydrolysis to form shorter-chained compounds, the alkylphenol moiety itself, including this compound, is generally resistant to hydrolysis under typical environmental conditions. wur.nl

Other chemical transformation processes can include oxidation. Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals have been shown to be effective in degrading various alkylphenols. researchgate.net For example, the sonochemical degradation of Triton X-100, an octylphenol (B599344) ethoxylate, suggests that the hydrophobic alkyl chain is a primary site for oxidation. acs.org

Microbial Transformation Pathways and Metabolite Identification

The biodegradation of long-chain alkylphenols by microorganisms is a significant pathway for their removal from the environment. nih.gov This process is influenced by the structure of the alkylphenol, with branched isomers often showing different biodegradability compared to linear isomers. nih.gov

Most bacteria known to degrade nonylphenol, a structurally similar compound, belong to the Sphingomonads and related genera. nih.gov However, some Pseudomonas putida strains have also been shown to degrade alkylphenols with medium-length alkyl chains. nih.gov The initial step in the bacterial degradation of many alkylphenols involves the oxidation of the compound into an alkylcatechol, which is then further broken down through the meta-cleavage pathway. nih.govmdpi.com

Fungal degradation of long-chain alkylphenols appears to proceed through different mechanisms, often involving oxidation of the alkyl chain and the formation of phenolic polymers through the action of both intracellular and extracellular enzymes. nih.gov

Studies on the biodegradation of 2,4-di-tert-butylphenol, a related compound, have identified several bacterial strains capable of its degradation, including Lysinibacillus sp., Pandoraea sp., Serratia sp., and Bacillus sp.. semanticscholar.org The degradation efficiency can be quite high, with one study showing up to 89.31% degradation by Lysinibacillus sp. after seven days. semanticscholar.org

The ultimate aerobic biodegradation half-lives for alkylphenol ethoxylates and their metabolites in various environmental settings (fresh water, seawater, and soil) have been reported to range from approximately one to four weeks. oup.com

Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its tendency to sorb to soil and sediment particles. Due to their hydrophobic nature, alkylphenols readily associate with organic matter in these matrices. researchgate.net This sorption process can reduce their bioavailability and mobility in the environment.

The application of sewage sludge to agricultural land is a potential source of alkylphenols in soil. nih.govusda.gov However, studies have shown that the application of sludge may not significantly increase the soil concentrations of some alkylphenols, possibly due to pre-existing levels in the soil. nih.gov Understanding the sorption and desorption behavior is crucial as it determines the potential for these compounds to be taken up by plants. researchgate.net

Analytical Methodologies for Trace Detection in Environmental Samples

Accurate determination of trace levels of this compound and other alkylphenols in environmental samples is essential for monitoring their distribution and fate. Various analytical techniques are employed for this purpose, with gas chromatography-mass spectrometry (GC-MS) being a widely used method. researchgate.netnih.gov

Sample preparation is a critical step and often involves extraction from the environmental matrix. Techniques such as steam distillation have been used to extract alkylphenols from food samples before GC-MS analysis. nih.gov For atmospheric samples, high-volume sampling with a PUF/XAD-2 column can be used to collect both air and particulate phases. researchgate.net

The use of GC-MS in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode provides high selectivity and low detection limits, which are necessary for trace analysis. nih.govthermofisher.com For instance, a GC-MS method was developed for the simultaneous determination of several alkylphenols, including 2,4-di-tert-butylphenol, in various food samples. nih.gov High-performance liquid chromatography (HPLC) is another technique used for the analysis of alkylphenols and their ethoxylates in environmental samples. acs.org

Table of Analytical Parameters for Alkylphenol Analysis

ParameterMethodSample MatrixLimit of Quantification (LOQ)Reference
2,4,6-tri-tert-butylphenolGC/MS (SIM)FoodNot Specified nih.gov
2,4-di-tert-butylphenolGC/MS (SIM)FoodNot Specified nih.gov
4-tert-butylphenol (B1678320)GC-MSWater0.1 µg/L analytice.com
Tertiary octylphenolGC-MSAtmosphere0.0006 to 0.034 ng/m³ researchgate.net
Nonylphenol isomersGC-MSAtmosphere0.0006 to 0.034 ng/m³ researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of 2-tert-butyl-4-dodecylphenol typically involves Friedel-Crafts alkylation, which often relies on hazardous and corrosive acid catalysts and organic solvents. Future research is poised to develop greener and more sustainable synthetic methodologies. A primary focus is the replacement of conventional catalysts with solid acid catalysts such as zeolites, clays, and ion-exchange resins. These materials offer advantages including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation.

Another promising avenue is the exploration of solvent-free reaction conditions or the use of benign solvents like supercritical fluids. These approaches aim to minimize the environmental footprint associated with volatile organic compounds (VOCs). Furthermore, research into catalytic systems that allow for higher selectivity towards the desired 2,4-disubstituted product over other isomers would improve atom economy and reduce the need for extensive purification steps. The development of continuous flow processes for the synthesis of this compound could also offer improved safety, efficiency, and scalability compared to traditional batch processes.

Exploration of Advanced Functional Derivatives for Specific Material Applications

The molecular structure of this compound, with its reactive hydroxyl group and alkyl-substituted aromatic ring, provides a versatile platform for the synthesis of advanced functional derivatives. Future research should focus on creating novel molecules with tailored properties for specific high-performance applications. For instance, esterification or etherification of the phenolic hydroxyl group can lead to new derivatives with altered solubility, thermal stability, and volatility, making them suitable for specialized lubricants or engineering plastics.

The introduction of additional functional groups onto the aromatic ring could impart new functionalities. For example, the incorporation of polymerizable groups, such as vinyl or acrylate (B77674) moieties, would allow this compound to be covalently bonded into a polymer backbone. This would create "self-stabilizing" polymers with significantly reduced additive migration and improved long-term performance. Research into oligomeric or polymeric forms of hindered phenols derived from this compound could also lead to stabilizers with higher molecular weight, lower volatility, and enhanced performance in high-temperature applications.

In-depth Mechanistic Studies of Stabilization Performance in Extreme Conditions

While the general antioxidant mechanism of hindered phenols like this compound is understood to involve hydrogen atom transfer to radical species, a more detailed mechanistic understanding under extreme conditions is lacking. Future research should employ advanced analytical techniques to investigate its stabilization performance under high temperatures, pressures, and in the presence of high shear forces or aggressive chemical environments.

In-depth studies could focus on identifying the transformation products of this compound during the stabilization process. Characterizing these degradation products would provide valuable insights into the long-term effectiveness of the stabilizer and potential for the formation of undesirable byproducts. Furthermore, investigating the synergistic or antagonistic effects of this compound with other additives, such as secondary antioxidants, metal deactivators, and light stabilizers, under extreme conditions would enable the formulation of more robust and efficient additive packages.

Integration of Computational and Experimental Approaches for Predictive Material Design

The synergy between computational modeling and experimental validation offers a powerful tool for accelerating the design of new materials and optimizing the performance of existing ones. Future research should increasingly integrate these approaches to predict the behavior of this compound and its derivatives. Molecular modeling techniques, such as density functional theory (DFT), can be used to calculate key properties like bond dissociation energies of the phenolic O-H bond, which is a critical indicator of antioxidant activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Tert-butyl-4-dodecylphenol with high purity and yield?

  • Methodology : Synthesis typically involves alkylation of phenol derivatives using tert-butyl and dodecyl halides under controlled conditions. A Friedel-Crafts alkylation approach with Lewis acid catalysts (e.g., AlCl₃) is commonly employed. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS .
  • Key Considerations : Optimize reaction temperature (e.g., 60–80°C) to minimize side reactions like over-alkylation. Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodology :

  • Structural Analysis : Use NMR (¹H, ¹³C) to confirm substitution patterns and FT-IR to identify phenolic -OH and alkyl C-H stretches. Compare spectral data with structurally similar tert-butylphenols (e.g., 2,4-di-tert-butylphenol) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Differential scanning calorimetry (DSC) can reveal phase transitions or melting points .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 270–280 nm) is effective due to the compound’s aromaticity. For trace analysis, employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Validate methods using spiked recovery experiments .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and dodecyl substituents influence the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Steric Effects : Use computational tools (e.g., DFT calculations) to analyze spatial hindrance around the phenolic -OH group. Compare reaction rates with less hindered analogs (e.g., 4-dodecylphenol) in oxidation or esterification reactions .
  • Electronic Effects : Measure Hammett substituent constants (σ) via kinetic studies of acid dissociation (pKa) or electrophilic substitution reactions. Correlate with biological activity (e.g., enzyme inhibition) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

  • Methodology : Conduct in vitro cytogenicity studies (e.g., OECD Test Guideline 473) using mammalian cell lines (e.g., CHO-K1) to assess chromosomal aberrations. Compare results across multiple endpoints (e.g., micronucleus formation vs. comet assays) and validate with positive controls (e.g., mitomycin C) .
  • Data Interpretation : Use dose-response modeling (e.g., Benchmark Dose software) to account for variability in reported EC₅₀ values. Ensure compliance with GLP standards for reproducibility .

Q. How can researchers design experiments to study the compound’s interaction with lipid bilayers or membrane-bound proteins?

  • Methodology :

  • Membrane Localization : Employ fluorescence anisotropy with lipid vesicles labeled with diphenylhexatriene (DPH). Measure changes in membrane fluidity upon compound incorporation .
  • Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model proteins (e.g., serum albumin) .

Methodological Challenges and Solutions

Q. What are the best practices for addressing low solubility of this compound in aqueous systems?

  • Solutions :

  • Use co-solvents (e.g., DMSO, ethanol) at ≤1% (v/v) to minimize cytotoxicity in biological assays.
  • Formulate with cyclodextrins or liposomes for enhanced bioavailability in drug delivery studies .

Q. How can researchers validate the environmental persistence of this compound in ecotoxicology studies?

  • Methodology : Perform OECD 301/302 biodegradation tests under aerobic conditions. Monitor degradation products via GC-MS or HPLC-TOF. Compare half-lives in soil vs. aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.